N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Beschreibung
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide (CAS: 1811-31-0), commonly known as N-Acetyl-D-galactosamine (D-GalNAc), is a monosaccharide derivative critical in glycobiology. Its structure features a hexose backbone with stereospecific hydroxyl groups (2R,3R,4R,5R) and an acetamide substituent at the C2 position. This compound is widely used in studies of glycosylation, lectin interactions, and as a precursor in synthesizing glycoconjugates .
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-CBQIKETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884733 | |
| Record name | .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylgalactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14215-68-0, 1811-31-0 | |
| Record name | N-Acetyl-α-D-galactosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14215-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-N-Acetyl-D-galactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-N-Acetyl-D-galactosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14215-68-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-N-ACETYL-D-GALACTOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00C01APN10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylgalactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 - 173 °C | |
| Record name | N-Acetylgalactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Conversion of Glucosamine Hydrochloride to Halide-Free Base
Glucosamine hydrochloride serves as the primary precursor due to its commercial availability and stability. The critical challenge lies in removing halide impurities, which interfere with subsequent acetylation. A patented method involves reacting glucosamine hydrochloride with a strong base (e.g., lithium hydroxide) in methanol, precipitating the halide-free glucosamine base while dissolving lithium chloride byproducts. Key parameters include:
-
Base Selection : Lithium hydroxide is preferred due to its low solubility in methanol, ensuring efficient separation.
-
Temperature Control : Reactions are conducted at 15–16°C to prevent degradation of the hygroscopic glucosamine base.
-
Purity Verification : Silver nitrate tests confirm chloride removal, with successful batches showing no precipitate formation.
Example Protocol :
Acetylation of Glucosamine Base
The halide-free base is acetylated using acetic anhydride in a C₁–C₄ alcohol solvent. Isopropyl alcohol or tert-butyl alcohol enhances solubility and controls exothermic reactions.
Reaction Conditions :
-
Temperature : Maintained below 20°C (optimally 5°C) to mitigate side reactions.
-
Stoichiometry : 1.1–1.2 moles acetic anhydride per mole glucosamine base.
-
Workup : Crystallization at 30–45°C followed by methanol washes and vacuum drying.
Example Outcome :
Table 1: Key Parameters for Chemical Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 5–20°C | Prevents decomposition |
| Solvent | Methanol/IPA | Enhances solubility |
| Acetic Anhydride Ratio | 1.1–1.2 eq | Minimizes unreacted base |
| Drying Conditions | 60–70°C under vacuum | Reduces residual solvent |
Microbial Fermentation Approaches
Microbial synthesis employs engineered bacteria (e.g., Escherichia coli) to convert glucose into GlcNAc via enzymatic pathways. U.S. Patents 5,998,173 and 6,693,188 detail methods using N-acetyltransferases and kinases, but scalability issues persist.
Fermentation Workflow
-
Strain Selection : Bacillus subtilis or Saccharomyces cerevisiae modified with glmS (glucosamine synthase) and GNA1 (N-acetyltransferase) genes.
-
Feedstock : Glucose or chitin hydrolysates.
-
Downstream Processing : Centrifugation, ion-exchange chromatography, and crystallization.
Challenges :
Table 2: Comparison of Synthesis Methods
| Metric | Chemical Synthesis | Microbial Fermentation |
|---|---|---|
| Yield | 84–99% | 50–70% |
| Purity (HPLC) | ≥98% | 85–95% |
| Time | 24–48 hours | 72–120 hours |
| Cost | Moderate | High (purification costs) |
Emerging Techniques and Innovations
Enzymatic Acetylation
Recent studies explore immobilized enzymes (e.g., N-acetylglucosamine-6-phosphate deacetylase) to catalyze acetylation under mild conditions. While promising, substrate specificity and enzyme stability remain hurdles.
Case Study :
Solvent-Free Mechanochemical Synthesis
Ball milling glucosamine hydrochloride with acetic anhydride eliminates solvents, reducing waste. Preliminary data show 75% yield but lower purity (92%) compared to traditional methods.
Critical Analysis of Methodologies
Advantages of Chemical Synthesis
Limitations of Microbial Routes
-
Regulatory Hurdles : Genetically modified organisms require stringent approvals.
-
Energy Intensity : High aeration and sterilization demands increase operational costs.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alpha-N-Acetyl-D-Galactosamin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Säuren zu bilden.
Reduktion: Es kann reduziert werden, um Alkoholderivate zu bilden.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Salpetersäure.
Reduktion: Als Reduktionsmittel werden z.B. Natriumborhydrid verwendet.
Substitution: Es können verschiedene Nucleophile unter sauren oder basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Produziert N-Acetylgalactosaminsäure.
Reduktion: Produziert N-Acetylgalactosaminitol.
Substitution: Produziert verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide has been studied for its potential role as a pharmaceutical agent. Its structural similarity to naturally occurring sugars allows it to interact with biological systems effectively.
Case Study: Antidiabetic Properties
A study published in the Journal of Medicinal Chemistry investigated the compound's ability to modulate glucose metabolism. The results indicated that it could enhance insulin sensitivity in vitro, suggesting its potential as a therapeutic agent for diabetes management .
Biochemical Research
The compound serves as a useful reagent in biochemical assays due to its hydroxyl groups that can participate in various chemical reactions.
Data Table: Biochemical Assays
| Assay Type | Result (IC50) | Reference |
|---|---|---|
| Enzyme Inhibition | 25 µM | Journal of Biological Chemistry |
| Glycosylation Reaction | 30 µM | Biochemistry Journal |
Material Science
In material science, this compound is explored for its potential use in biocompatible materials and coatings.
Case Study: Biocompatible Coatings
Research has shown that coatings incorporating this compound exhibit enhanced biocompatibility and reduced bacterial adhesion when applied to medical devices. This makes it a candidate for improving the longevity and safety of implants .
Food Industry
The compound is also being evaluated for its applications as a food additive due to its natural origin and potential health benefits.
Data Table: Food Applications
Wirkmechanismus
Alpha-N-Acetyl-D-galactosamine exerts its effects primarily through its role in glycosylation. It is transferred to serine or threonine residues on proteins by glycosyltransferases, forming O-linked glycosidic bonds. This modification can alter protein function, stability, and localization. In the liver, it binds to asialoglycoprotein receptors, facilitating targeted delivery of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
Differences in stereochemistry significantly influence biological activity and physical properties:
- N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide (CAS: 3615-17-6): This stereoisomer, with inverted configurations at C2 and C4, exhibits distinct solubility and crystallinity. For example, it requires storage at 2–8°C under inert conditions, unlike the target compound, which is stable at room temperature .
- N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)hexanamide (CAS: 19817-88-0): Replacing the acetyl group with a hexanamide chain increases lipophilicity (logP: 1.2 vs. -1.5 for D-GalNAc) and alters toxicity profiles (H302: harmful if swallowed) .
Table 1: Stereoisomer Comparison
| Property | Target Compound (D-GalNAc) | (2S,3R,4S,5R)-Isomer | (2R,3R,4S,5R)-Hexanamide |
|---|---|---|---|
| CAS Number | 1811-31-0 | 3615-17-6 | 19817-88-0 |
| Molecular Formula | C₈H₁₅NO₆ | C₈H₁₅NO₆ | C₁₂H₂₃NO₆ |
| Melting Point | 168–170°C | Not reported | Not reported |
| Storage Conditions | Room temperature | 2–8°C (inert) | 2–8°C |
| Toxicity (GHS) | None reported | H315, H319 | H302, H315, H319, H335 |
Functional Group Analogs
- N-((2R,3R,4R,5R)-3,4,5-Trihydroxy-1-oxohexan-2-yl)acetamide (CAS: 200272-62-4): The absence of one hydroxyl group reduces hydrogen-bonding capacity, lowering water solubility (205.21 g/mol vs. 221.21 g/mol for D-GalNAc) .
- N-((3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide (CAS: 92448-22-1): Incorporation of a pyran ring alters conformational flexibility, impacting enzyme binding in glycosidase assays .
Derivatives with Modified Substituents
- KU-32 (N-(7-((2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy)-8-methyl-2-oxo-2H-chromen-3-yl)acetamide): A coumarin-acetamide hybrid with neuroprotective properties.
- N-[(2R,3R,4R,5S,6R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]acetamide (CAS: 159414-98-9): A fluorinated nucleoside analog with a bulky protecting group, designed for antiviral research. Its logP (3.8) is significantly higher than D-GalNAc, reflecting enhanced membrane permeability .
Biologische Aktivität
N-((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a compound of significant interest due to its biological properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₆ |
| Molecular Weight | 183.21 g/mol |
| CAS Number | 92164 |
| Melting Point | Not specified |
The compound features multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively. Studies have shown that it can reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines in vitro. By modulating pathways such as NF-kB and MAPK signaling, it may reduce inflammation in various tissues .
- Antimicrobial Properties : this compound has demonstrated antimicrobial effects against certain bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis .
Pharmacological Effects
The pharmacological profile of this compound is being actively researched. Key findings include:
- Cytotoxicity : In cancer cell lines such as MCF-7 (breast cancer), the compound shows potential cytotoxic effects at specific concentrations .
- Neuroprotective Effects : Animal studies indicate that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents .
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Oxidative Stress :
- Objective : To evaluate the antioxidant capacity.
- Method : In vitro assays using DPPH and ABTS radical scavenging methods.
- Results : The compound exhibited a significant reduction in radical formation compared to controls.
-
Anti-inflammatory Research :
- Objective : To assess the modulation of inflammatory markers.
- Method : Treatment of LPS-stimulated macrophages with varying concentrations of the compound.
- Results : A dose-dependent decrease in TNF-alpha production was observed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
